molecular formula C8H7BFN3O2 B14067082 (5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid

(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid

Katalognummer: B14067082
Molekulargewicht: 206.97 g/mol
InChI-Schlüssel: CMYJROCSLJGLIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a fluorine atom and an imidazole ring

Eigenschaften

Molekularformel

C8H7BFN3O2

Molekulargewicht

206.97 g/mol

IUPAC-Name

(5-fluoro-2-imidazol-1-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C8H7BFN3O2/c10-7-4-12-8(3-6(7)9(14)15)13-2-1-11-5-13/h1-5,14-15H

InChI-Schlüssel

CMYJROCSLJGLIT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=NC=C1F)N2C=CN=C2)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group to a boronate ester or boronic anhydride.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom or the imidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronate esters, while substitution reactions could produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic acid group can form reversible covalent bonds with active site residues, making it a valuable tool in drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Fluoro-2-(1H-imidazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a boronic acid group and a fluorine atom, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.